

spectroscopic data interpretation for trimethyl(phenoxy)silane (NMR, IR, UV)

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Compound of Interest

Compound Name: *Trimethyl(phenoxy)silane*

Cat. No.: *B075037*

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Spectroscopic Unveiling of Trimethyl(phenoxy)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive interpretation of the spectroscopic data for **trimethyl(phenoxy)silane**, a vital silyl ether in organic synthesis and pharmaceutical development. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, this document serves as an essential resource for the structural elucidation and characterization of this compound.

Overview of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, IR, and UV-Vis spectroscopic analyses of **trimethyl(phenoxy)silane**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.25 - 7.35	Multiplet	2H	meta-Protons (H_m) of Phenyl Ring
~6.95 - 7.05	Triplet	1H	para-Proton (H_p) of Phenyl Ring
~6.85 - 6.95	Doublet	2H	ortho-Protons (H_o) of Phenyl Ring
~0.3	Singlet	9H	Methyl Protons (-Si(CH ₃) ₃)

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~157	C-O (ipso-Carbon)
~129	meta-Carbons
~122	para-Carbon
~120	ortho-Carbons
~0	-Si(CH ₃) ₃

Table 3: Infrared (IR) Spectroscopy Peak Assignments

Wavenumber (cm ⁻¹)	Vibrational Mode
~3070 - 3030	C-H stretch (aromatic)
~2960 - 2850	C-H stretch (methyl)
~1595	C=C stretch (aromatic ring)
~1490	C=C stretch (aromatic ring)
~1250	Si-C stretch
~1220	C-O stretch (aromatic ether)
~915	Si-O stretch
~845	Si-C stretch
~750	C-H bend (out-of-plane, monosubstituted benzene)
~690	C-H bend (out-of-plane, monosubstituted benzene)

Table 4: UV-Vis Spectroscopic Data

λ_{max} (nm)	Solvent
~272	Heptane
~265	Heptane

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **trimethyl(phenoxy)silane** (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- ^1H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Proton-decoupled ^{13}C NMR spectra are obtained. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of neat liquid **trimethyl(phenoxy)silane** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl_4) can be prepared and placed in a liquid sample cell.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A dilute solution of **trimethyl(phenoxy)silane** is prepared in a UV-transparent solvent, such as heptane or ethanol. The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.
- Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-400 nm. A cuvette containing the pure solvent is used as a reference.

Spectroscopic Interpretation and Structural Elucidation

The combined application of NMR, IR, and UV-Vis spectroscopy provides a detailed structural confirmation of **trimethyl(phenoxy)silane**.

NMR Spectroscopy Analysis

The ^1H NMR spectrum clearly shows the presence of both the trimethylsilyl group and the monosubstituted phenyl ring. The upfield singlet at approximately 0.3 ppm, integrating to nine protons, is characteristic of the chemically equivalent methyl protons of the $-\text{Si}(\text{CH}_3)_3$ group. The aromatic region of the spectrum displays a set of multiplets corresponding to the five protons of the phenoxy group. The distinct chemical shifts and splitting patterns of the ortho, meta, and para protons are consistent with a monosubstituted benzene ring.

The ^{13}C NMR spectrum further supports this structure. The high-field signal around 0 ppm is attributed to the methyl carbons of the trimethylsilyl group. The four signals in the aromatic region (around 120-157 ppm) correspond to the six carbons of the phenyl ring, with the ipso-carbon (attached to the oxygen) being the most downfield.

IR Spectroscopy Analysis

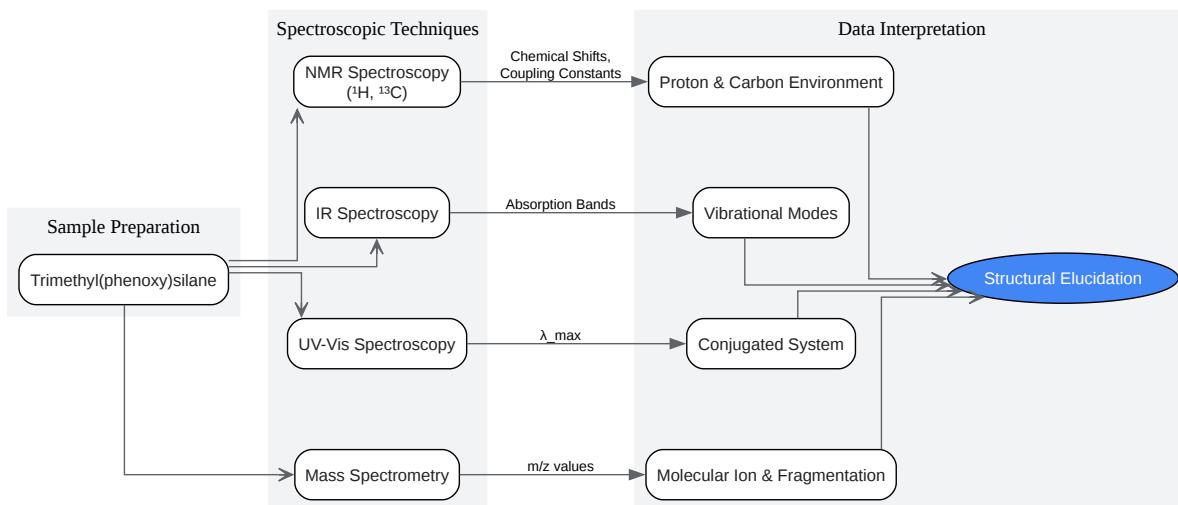
The IR spectrum provides key functional group information. The presence of aromatic C-H stretching vibrations above 3000 cm^{-1} and C=C stretching absorptions around 1595 and 1490 cm^{-1} confirm the aromatic ring. The strong bands at approximately 1250 and 845 cm^{-1} are characteristic of the Si-C bonds of the trimethylsilyl group. The prominent absorption around 915 cm^{-1} is assigned to the Si-O stretching vibration, a key feature of silyl ethers. The C-O stretching of the aromatic ether linkage is observed around 1220 cm^{-1} . The out-of-plane C-H bending bands around 750 and 690 cm^{-1} are indicative of a monosubstituted benzene ring.

UV-Vis Spectroscopy Analysis

The UV-Vis spectrum of **trimethyl(phenoxy)silane** in heptane exhibits absorption maxima at approximately 265 and 272 nm. These absorptions are characteristic of the $\pi \rightarrow \pi^*$ electronic transitions within the benzene ring of the phenoxy group.

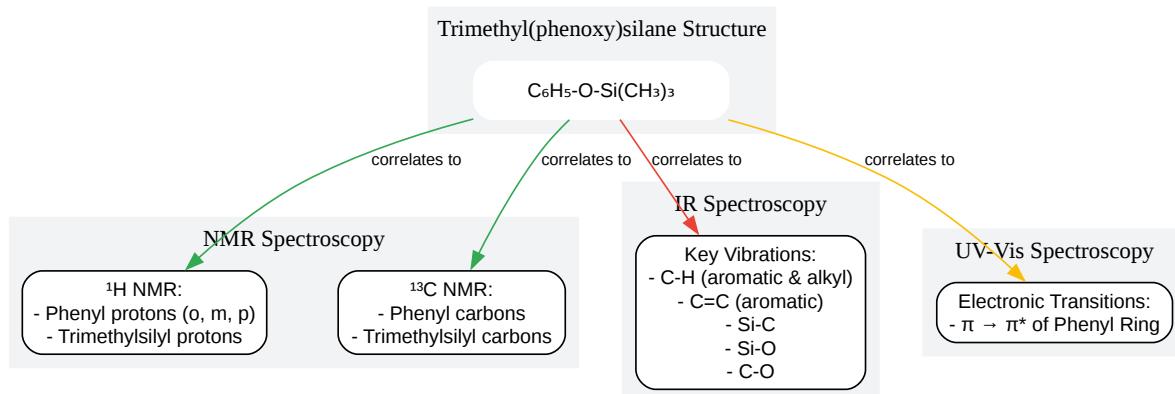
Visualizing Spectroscopic Relationships

The following diagrams illustrate the logical relationships in the spectroscopic analysis of **trimethyl(phenoxy)silane**.



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Caption: Workflow for the spectroscopic analysis of **trimethyl(phenoxy)silane**.

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Caption: Correlation of spectroscopic data to the structure of **trimethyl(phenoxy)silane**.

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